N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
N1-(2-(1H-Indol-3-yl)ethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a structurally complex small molecule featuring multiple pharmacologically relevant motifs:
- Indole moiety: The 1H-indol-3-yl ethyl group is a common feature in bioactive compounds, known for interactions with serotonin receptors and antimicrobial targets .
- Oxazolidinone core: The 3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl group is reminiscent of oxazolidinone antibiotics (e.g., linezolid), which inhibit bacterial protein synthesis .
- Sulfonyl group: The 3,4-dimethoxyphenylsulfonyl substituent may enhance binding affinity and metabolic stability through electron-withdrawing effects and hydrogen bonding .
- Oxalamide linker: The N1-N2 oxalamide bridge likely influences solubility and conformational flexibility, critical for target engagement .
Properties
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O7S/c1-33-20-8-7-17(13-21(20)34-2)36(31,32)28-11-12-35-22(28)15-27-24(30)23(29)25-10-9-16-14-26-19-6-4-3-5-18(16)19/h3-8,13-14,22,26H,9-12,15H2,1-2H3,(H,25,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEKETCPKOEHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, a synthetic compound with a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 514.6 g/mol. The structure features an indole moiety, oxalamide linkage, and a sulfonyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 514.6 g/mol |
| CAS Number | 872986-29-3 |
Research indicates that the compound exhibits various biological activities through multiple mechanisms:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The indole and oxazolidine components are believed to interact with cellular pathways involved in cell cycle regulation and apoptosis.
- Antimicrobial Properties : The presence of the sulfonamide group suggests potential antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Anticancer Studies :
- A study evaluated the cytotoxic effects of indole derivatives on human cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations.
- Another investigation focused on oxazolidine derivatives showing promising results against breast cancer cells, suggesting that similar structural motifs could enhance anticancer activity.
-
Antimicrobial Activity :
- Research on sulfonamide compounds indicated strong antibacterial properties against Gram-positive bacteria, supporting the hypothesis that the target compound may exhibit similar effects.
- A comparative study highlighted that compounds with both indole and sulfonamide groups showed enhanced antimicrobial efficacy compared to their individual counterparts.
-
Inflammation and Pain Models :
- In vivo studies have demonstrated that derivatives containing oxazolidine can reduce inflammation in animal models by inhibiting specific inflammatory mediators.
Comparison with Similar Compounds
Oxazolidinone vs. Oxadiazole Cores
- The target’s oxazolidinone core (5-membered ring with O and N) is structurally distinct from the oxadiazole (5-membered ring with two N atoms) in 8a-w analogs . Oxazolidinones exhibit stronger antibacterial activity due to ribosomal binding, whereas oxadiazoles often serve as bioisosteres for ester or amide groups, improving metabolic stability .
Sulfonyl vs. Sulfanyl Groups
- The 3,4-dimethoxyphenylsulfonyl group in the target compound may enhance binding to hydrophobic pockets in target proteins compared to the sulfanyl group in 8a-w analogs.
Linker Flexibility and Solubility
- The oxalamide linker in the target compound provides two hydrogen-bonding sites, likely improving solubility compared to the single-amide bond in 8a-w’s acetamide linker. This could enhance bioavailability in polar biological environments .
Research Implications and Limitations
- Antibacterial Potential: The oxazolidinone and sulfonyl motifs suggest activity against Gram-positive bacteria, but direct comparisons with linezolid require MIC (Minimum Inhibitory Concentration) assays.
- Neurological Applications : The indole moiety may confer CNS penetration, making this compound a candidate for serotonin-modulating therapies, though toxicity studies are needed.
- Synthetic Challenges: The compound’s complexity (e.g., stereochemistry at the oxazolidinone ring) may complicate large-scale synthesis, as seen in analogs requiring multi-step protocols .
Notes
- Evidence Limitations: Direct data on the target compound are scarce; comparisons rely on structural analogs (e.g., 8a-w) and established oxazolidinone pharmacology .
- Methodological Considerations : Crystallographic analysis using SHELX programs (e.g., SHELXL for refinement) could resolve its 3D structure, aiding in target validation .
- Future Directions : Prioritize in vitro assays (e.g., antimicrobial activity, cytotoxicity) and computational docking studies to validate hypothesized mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
